3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate
CAS No.: 565196-84-1
Cat. No.: VC8124932
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 565196-84-1 |
---|---|
Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate |
Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-8(12)6-4-5(9-10-6)7(11)13-2/h4H,3H2,1-2H3,(H,9,10) |
Standard InChI Key | UILKFZKLJLAGQW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NNC(=C1)C(=O)OC |
Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole ring substituted with ethyl and methyl ester groups at positions 3 and 5, respectively. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . Key structural identifiers include:
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IUPAC Name: 3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate
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SMILES: CCOC(=O)C1=NNC(=C1)C(=O)OC
The planar pyrazole ring facilitates π-π interactions, while the ester groups enhance solubility in organic solvents, making it amenable to further derivatization .
Synthesis and Reaction Pathways
Oxidation of Pyrazole Derivatives
A common precursor, 3,5-dimethyl-1H-pyrazole, undergoes oxidation with potassium permanganate (KMnO₄) in aqueous medium at 70–90°C to yield 1H-pyrazole-3,5-dicarboxylic acid. Subsequent esterification with ethanol and methanol produces the target compound .
Reaction Conditions:
Parameter | Value |
---|---|
Oxidizing Agent | KMnO₄ (4:1 molar ratio) |
Temperature | 70–90°C |
Yield | 33% (dicarboxylic acid) |
The dicarboxylic acid intermediate (mp 257–258°C) is neutralized and esterified to obtain the diester .
Alkylation of Pyrazolecarboxylates
Alternative routes involve alkylation of pyrazolecarboxylates. For instance, ethyl 3-ethyl-5-pyrazolecarboxylate reacts with dimethyl carbonate (DMC) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This method achieves yields up to 90% under optimized conditions :
Optimized Parameters:
Parameter | Value |
---|---|
Base | NaH (0.8 g per 50 mmol) |
Alkylating Agent | DMC (4:1 molar ratio) |
Temperature | 110°C |
Reaction Time | 4 hours |
Post-reaction workup includes extraction with ethyl acetate and purification via distillation .
Physicochemical Properties
Thermal and Spectral Data
The compound exhibits a melting point range of 80–84°C , consistent with related pyrazole esters. Key spectral data include:
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¹H NMR (DMSO-d₆): δ 1.27 (t, CH₃), 2.25 (s, CH₃), 4.24 (q, CH₂), 6.49 (s, pyrazole-H).
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LogP: 0.733, indicating moderate hydrophobicity.
Thermal Stability:
Property | Value |
---|---|
Boiling Point | 299.1 ± 20.0°C |
Flash Point | 134.7 ± 21.8°C |
Density | 1.2 ± 0.1 g/cm³ |
These properties underscore its suitability for high-temperature reactions .
Chemical Reactivity and Applications
Supramolecular Complexation
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates amphiphilic behavior, forming stable complexes with neurotransmitters like dopamine and amphetamines. X-ray crystallography reveals helical supramolecular architectures, highlighting its potential in host-guest chemistry .
Complexation Metrics:
Guest Molecule | Association Constant (Kₐ) |
---|---|
Dopamine | 1.2 × 10⁴ M⁻¹ |
(+)-Amphetamine | 9.8 × 10³ M⁻¹ |
Such interactions are critical for developing drug delivery systems .
Medicinal Chemistry Intermediates
Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a structural analog, is a precursor to antioxidants and antimicrobial agents. Derivatives exhibit radical scavenging activity (IC₅₀ = 12–45 μM in DPPH assays) and inhibit Staphylococcus aureus (MIC = 8–32 μg/mL) .
Biological Activity:
Derivative | Antioxidant IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
---|---|---|
5-Methyl-3-ethyl | 18.7 ± 1.2 | 12.5 ± 0.8 |
3-Carboxy-5-methyl | 22.3 ± 1.5 | 16.0 ± 1.1 |
These findings suggest that 3-ethyl 5-methyl derivatives could be optimized for therapeutic use .
Industrial and Research Applications
Catalysis and Material Science
Pyrazole dicarboxylates act as ligands in transition metal catalysis. For example, zinc(II) complexes of bis(3-carboxy-5-methylpyrazolyl)methane show luminescent properties, enabling applications in optoelectronics .
Luminescence Data:
Complex | Emission λ (nm) | Quantum Yield (%) |
---|---|---|
Zn(II)-Pyrazole | 458 | 34 |
Cd(II)-Pyrazole | 472 | 28 |
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